2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with a pyridinyl group and linked to an acetamide moiety. The 4-amino group at the triazole ring distinguishes it from closely related analogs such as VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide), which instead has a 4-ethyl substituent .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-5-7-14(8-6-12)20-15(24)11-25-17-22-21-16(23(17)18)13-4-3-9-19-10-13/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNZBMFMMUZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Triazole ring : Known for its role in various biological activities.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Sulfanyl group : Enhances its reactivity and biological profile.
The molecular formula is , with a molecular weight of approximately 290.39 g/mol.
Antifungal Activity
Triazole derivatives are primarily known for their antifungal properties. The compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This action has been observed in similar triazole compounds, which have demonstrated effectiveness against various fungal strains, including Candida and Aspergillus species .
Antibacterial Activity
Research indicates that compounds containing a triazole scaffold exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes critical for survival. For instance, studies have shown that related triazole compounds can effectively target Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
Anticancer Properties
The potential anticancer effects of triazole derivatives have been explored in various studies. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The biological activity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.
- Enzyme Inhibition : Binding to active sites of bacterial enzymes disrupts their function.
- Apoptosis Induction : Modulating pathways related to cell survival and apoptosis in cancer cells.
Case Studies
- Antifungal Efficacy : A study evaluating various triazole derivatives found that those similar to our compound exhibited significant antifungal activity against clinical isolates of Candida species .
- Antibacterial Screening : Another investigation into the antibacterial properties highlighted that triazole compounds demonstrated potent activity against both drug-sensitive and drug-resistant strains, with some showing enhanced efficacy compared to standard antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs differ in substituents at three key positions:
Triazole ring substituents (position 4: amino vs. alkyl groups).
Pyridinyl ring position (3-yl vs. 2-yl or 4-yl).
Acetamide aryl group (4-ethylphenyl vs. substituted phenyl or heteroaryl groups).
Pharmacological and Functional Comparison
Insect Olfactory Receptor Modulation
- Target compound vs. VUAA1: The 4-amino group may alter binding affinity to Orco receptors compared to VUAA1’s 4-ethyl group. VUAA1 is a well-characterized Orco agonist (EC₅₀ ~20 µM in Drosophila), while the amino substitution could enhance polar interactions with receptor residues .
- OLC15 : A 2-pyridinyl analog with 4-butylphenyl acetamide acts as an Orco antagonist, highlighting the role of pyridinyl position and acetamide bulkiness in functional outcomes .
Antimicrobial and Anti-inflammatory Activity
- Pyridinyl position : 3-yl derivatives (e.g., target compound) are less explored for antimicrobial activity compared to 4-yl analogs (e.g., KA1-KA15 series), where electron-withdrawing groups on the aryl ring enhance activity .
- Anti-exudative effects: Furan-2-yl triazole derivatives (e.g., 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide) show comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
